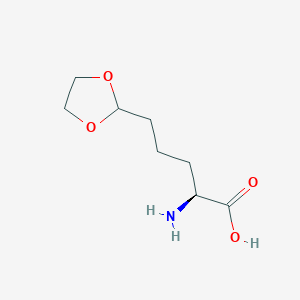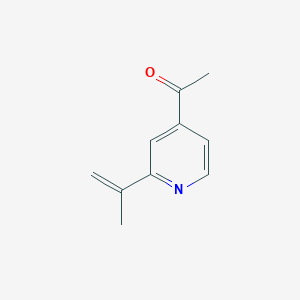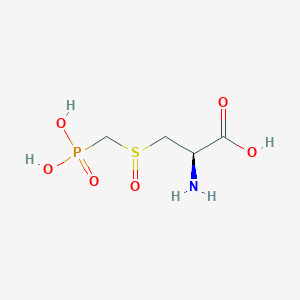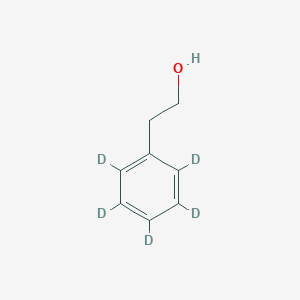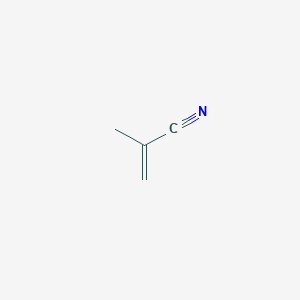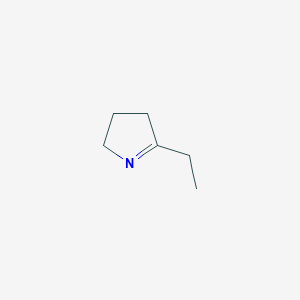
5-乙基-3,4-二氢-2H-吡咯
描述
5-Ethyl-3,4-dihydro-2H-pyrrole (EDHP) is an organic compound with a molecular formula of C5H9N. It belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure with two or more different elements. EDHP is a colorless liquid with a low boiling point and a high vapor pressure. It is used in organic synthesis and is a key intermediate in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
科学研究应用
手性分析中的对映体区分
“5-乙基-3,4-二氢-2H-吡咯”已在手性分析领域得到应用。 研究人员合成了该化合物,并通过使用磺丁基醚-β-环糊精作为手性选择剂的毛细管电泳实现了对映体区分 。这种应用对制药行业至关重要,因为分子的手性会决定其治疗效果。
生物活性亲脂性生物碱的合成
该化合物是蚂蚁和青蛙中发现的生物活性亲脂性生物碱合成的中间体 。这些生物碱因其独特的生物活性,在开发新药方面具有潜在的应用价值。
食品质量中的香气化合物
“2-乙基-1-吡咯啉”是食品中的一种重要香气化合物,它为米饭、蘑菇、坚果、甜玉米和龙虾的香味做出了贡献 。它的存在与食品的品质和可取性有关,使其成为食品科学研究中的一种重要化合物。
治疗香料和调味剂
由于其独特的香气,“2-乙基-1-吡咯啉”被用于治疗香料的精油中,并用作调味化合物或食品添加剂 。这种应用涵盖了芳香疗法、食品加工和化妆品领域。
植物中的生物合成代谢
该化合物在多种植物物种中进行生物合成代谢,包括大豆、高粱、香椰、冬瓜和黄矮椰 。了解其在植物代谢中的作用可以推动农业科学和作物质量改进方面的进展。
对映选择性酶法合成
“2-乙基-1-吡咯啉”可以使用从特定菌株细菌中分离出的全细胞催化剂进行对映选择性合成 。这种方法对于生产用于研究和工业目的的对映体纯化合物非常有价值。
未来方向
The synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation and cyclization of nitro ketones has a broad scope . The reaction is highly desirable due to the flexible introduction of various substitution patterns by using inexpensive and diversely available starting materials . The use of easy-to-handle and reusable catalysts based on earth-abundant metals is especially attractive for these syntheses .
作用机制
Target of Action
The primary target of 5-Ethyl-3,4-dihydro-2H-pyrrole is the enzyme ectoine synthase . This enzyme is involved in the synthesis of ectoine, a compound that helps bacteria survive under salt stress conditions .
Mode of Action
5-Ethyl-3,4-dihydro-2H-pyrrole, also known as 2-ethyl-1-pyrroline, interacts with its target, ectoine synthase, through a side reaction . The enzyme forms 5-Ethyl-3,4-dihydro-2H-pyrrole by the cyclic condensation of glutamine . This reaction is reversible .
Biochemical Pathways
The biochemical pathway involved in the action of 5-Ethyl-3,4-dihydro-2H-pyrrole is the ectoine synthesis pathway . Ectoine synthase, the enzyme that 5-Ethyl-3,4-dihydro-2H-pyrrole interacts with, is a key player in this pathway . The compound’s interaction with ectoine synthase leads to the formation of 5-Ethyl-3,4-dihydro-2H-pyrrole, which supports the growth of bacteria under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation .
Pharmacokinetics
The compound’s interaction with ectoine synthase suggests that it may be absorbed and distributed in bacterial cells where the enzyme is present
Result of Action
The result of 5-Ethyl-3,4-dihydro-2H-pyrrole’s action is the formation of a compound that supports bacterial growth under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation . This suggests that 5-Ethyl-3,4-dihydro-2H-pyrrole could potentially be used to enhance the survival of bacteria in harsh environments.
Action Environment
The action of 5-Ethyl-3,4-dihydro-2H-pyrrole is influenced by environmental factors such as the presence of salt and temperature . The compound is beneficial for bacteria under salt stress conditions, suggesting that it may be more effective in saline environments . Additionally, it can stabilize enzymes against freeze-thaw denaturation, indicating that it may also be effective in environments with fluctuating temperatures .
生化分析
Biochemical Properties
5-Ethyl-3,4-dihydro-2H-pyrrole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 5-Ethyl-3,4-dihydro-2H-pyrrole to the active site of the enzyme, thereby influencing its activity and the overall metabolic pathway .
Cellular Effects
The effects of 5-Ethyl-3,4-dihydro-2H-pyrrole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Ethyl-3,4-dihydro-2H-pyrrole has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 5-Ethyl-3,4-dihydro-2H-pyrrole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby altering the metabolic pathways in which they are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-3,4-dihydro-2H-pyrrole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Ethyl-3,4-dihydro-2H-pyrrole is relatively stable under controlled conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of 5-Ethyl-3,4-dihydro-2H-pyrrole vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of oxidative stress .
Metabolic Pathways
5-Ethyl-3,4-dihydro-2H-pyrrole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic processes .
Transport and Distribution
The transport and distribution of 5-Ethyl-3,4-dihydro-2H-pyrrole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, which in turn affects its biochemical activity .
Subcellular Localization
The subcellular localization of 5-Ethyl-3,4-dihydro-2H-pyrrole is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
属性
IUPAC Name |
5-ethyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPINLVYDXPOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152336 | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192-29-6 | |
| Record name | 2-Ethyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can online Hydrogen/Deuterium Exchange (HDX) coupled with mass spectrometry help identify metabolites containing 2-ethyl-1-pyrroline moieties?
A: Yes, research suggests that the methylene protons adjacent to the imine group in 2-ethyl-1-pyrroline and similar structures are exchangeable during online HDX. [] This exchange leads to a characteristic increase in mass-to-charge (m/z) ratio detectable by mass spectrometry. This property, coupled with high-resolution exact mass measurements, can help pinpoint the metabolism sites in parent drugs containing or forming 2-ethyl-1-pyrroline moieties during biotransformation. [] For instance, this approach was successfully used to identify a double-bond formation leading to a 2-ethyl-1-pyrroline structure in the metabolite of a proprietary compound. []
Q2: Is there a biomimetic synthetic route for Elaeocarpus alkaloids involving 2-ethyl-1-pyrroline as an intermediate?
A: Yes, a biomimetic approach utilizes the bis-dimethylacetal of 3,3'-iminodipropanal to synthesize various Elaeocarpus alkaloids, with 2-formyl-2'-ethyl-1-pyrrolinium serving as a key intermediate. [, ] This method allows for the synthesis of (±)-elaeokanine A, (±)-elaeokanine C, (±)-elaeocarpidine, and (±)-tarennine. [, ] This approach highlights the importance of 2-ethyl-1-pyrroline derivatives in natural product synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



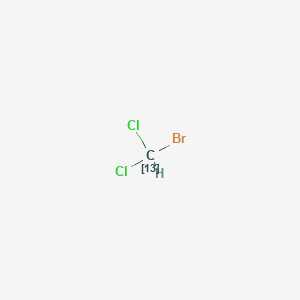
![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)



